3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-[3-(4-morpholinylmethyl)phenyl]benzamide exhibits its pharmacological effects by acting as a selective antagonist at the κ-opioid receptor []. It binds to the receptor and blocks the action of endogenous agonists like dynorphin, thereby inhibiting downstream signaling cascades associated with κOR activation. Unlike some other κOR antagonists, it has a short duration of action and does not activate the c-Jun N-terminal kinase (JNK) pathway, which may contribute to its distinct pharmacological profile [].
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-[3-(4-morpholinylmethyl)phenyl]benzamide has been investigated for its potential in modulating the effects of cocaine [, ]. Studies have shown that the compound, in combination with dopamine transporter inhibitors, can decrease cocaine self-administration in animal models [, ].
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2